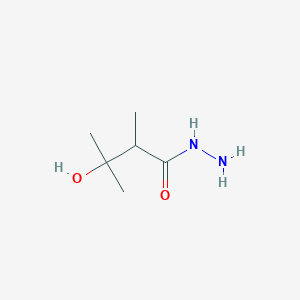
Methoxy(dimethyl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)alumane can be synthesized through the reaction of trimethylaluminum with methanol. The reaction proceeds as follows:
Al(CH3)3+CH3OH→Al(CH3)2OCH3+CH4
This reaction is typically carried out under an inert atmosphere to prevent the highly reactive trimethylaluminum from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in specialized reactors designed to handle the reactivity of the starting materials and the product .
Análisis De Reacciones Químicas
Types of Reactions
Methoxy(dimethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aluminum oxide, while substitution reactions can yield a variety of organoaluminum compounds .
Aplicaciones Científicas De Investigación
Methoxy(dimethyl)alumane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which methoxy(dimethyl)alumane exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactionsThe aluminum center can also coordinate with other molecules, facilitating reactions through its Lewis acidic properties .
Comparación Con Compuestos Similares
Similar Compounds
Dimethoxymethane: A similar compound with two methoxy groups attached to a central carbon atom.
Trimethylaluminum: A related organoaluminum compound with three methyl groups attached to the aluminum center.
Uniqueness
Methoxy(dimethyl)alumane is unique in its combination of a methoxy group and two methyl groups attached to the aluminum center. This structure imparts specific reactivity and properties that are distinct from other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Propiedades
Número CAS |
15710-96-0 |
|---|---|
Fórmula molecular |
C3H9AlO |
Peso molecular |
88.08 g/mol |
Nombre IUPAC |
methoxy(dimethyl)alumane |
InChI |
InChI=1S/CH3O.2CH3.Al/c1-2;;;/h1H3;2*1H3;/q-1;;;+1 |
Clave InChI |
BQBCXNQILNPAPX-UHFFFAOYSA-N |
SMILES canónico |
CO[Al](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


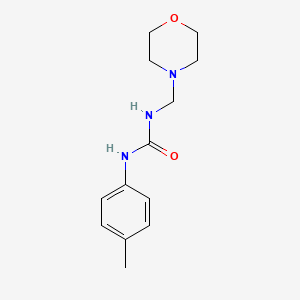
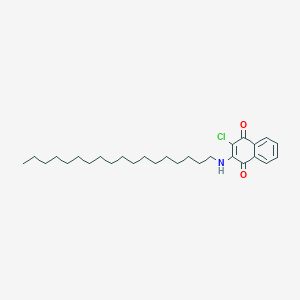
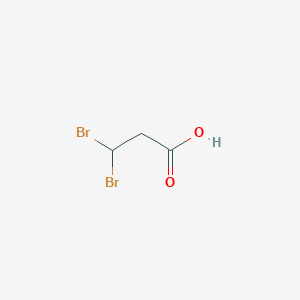

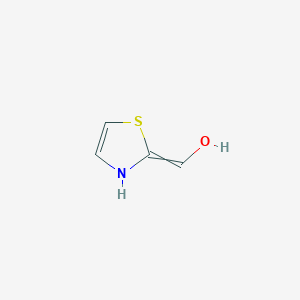
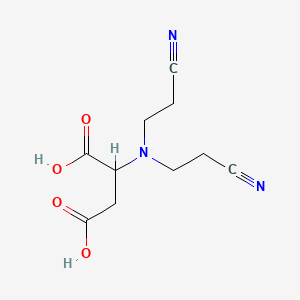

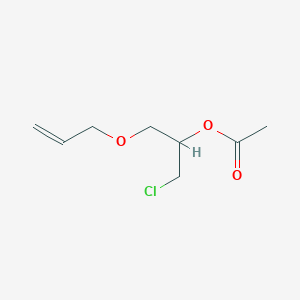
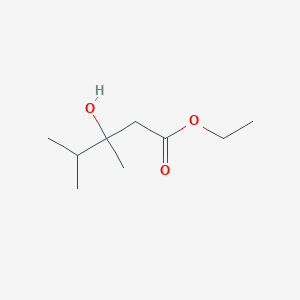
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)

